Hydrogen-Bond Donor Capacity: 8-Hydroxy vs. Parent Pyrano[3,4-c]chromen-5-one
The target compound possesses one hydrogen-bond donor (HBD) due to the 8-hydroxy group, whereas the parent scaffold 2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one (CAS 5375-87-1, PubChem CID 134586) has zero HBDs [1]. This single HBD difference is critical because hydrogen-bond donor count is a key determinant of drug-likeness and influences membrane permeability, solubility, and target engagement [2].
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (8-OH substituent) |
| Comparator Or Baseline | 2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one (CID 134586): 0 HBD |
| Quantified Difference | ΔHBD = +1 |
| Conditions | Computed physicochemical properties (PubChem 2025.04.14 release) |
Why This Matters
The presence of a hydrogen-bond donor directly impacts compound solubility, logP, and target binding; procurement of the non-hydroxylated analog would yield a compound with fundamentally different physicochemical behavior in any biological assay.
- [1] PubChem. Computed Properties: Pyranocoumarin (CID 134586). HBD Count = 0; HBA Count = 3. https://pubchem.ncbi.nlm.nih.gov/compound/134586 (accessed 2026-05-11). View Source
- [2] Lipinski, C.A. et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
